molecular formula C14H24N2O2 B3865279 N-[2-(morpholin-4-yl)ethyl]bicyclo[2.2.1]heptane-2-carboxamide

N-[2-(morpholin-4-yl)ethyl]bicyclo[2.2.1]heptane-2-carboxamide

Cat. No.: B3865279
M. Wt: 252.35 g/mol
InChI Key: QAQUNHWXVGVPDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(morpholin-4-yl)ethyl]bicyclo[2.2.1]heptane-2-carboxamide is a bicyclic carboxamide derivative featuring a morpholine-substituted ethylamine side chain. The bicycloheptane core confers rigidity, while the carboxamide and morpholine groups influence solubility, bioavailability, and target binding.

Properties

IUPAC Name

N-(2-morpholin-4-ylethyl)bicyclo[2.2.1]heptane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2/c17-14(13-10-11-1-2-12(13)9-11)15-3-4-16-5-7-18-8-6-16/h11-13H,1-10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAQUNHWXVGVPDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2C(=O)NCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(morpholin-4-yl)ethyl]bicyclo[2.2.1]heptane-2-carboxamide typically involves a multi-step process. One common method is the organocatalytic formal [4 + 2] cycloaddition reaction. This reaction allows for the enantioselective formation of the bicyclo[2.2.1]heptane core from simple starting materials under mild conditions . The reaction is catalyzed by chiral tertiary amines and proceeds through hydrogen bond catalysis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of organocatalysis and enantioselective synthesis can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(morpholin-4-yl)ethyl]bicyclo[2.2.1]heptane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the bicyclo[2.2.1]heptane core or the morpholine ring.

    Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents on the morpholine ring or the bicyclo[2.2.1]heptane core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The conditions for these reactions vary depending on the desired transformation but generally involve standard laboratory techniques.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

N-[2-(morpholin-4-yl)ethyl]bicyclo[2.2.1]heptane-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(morpholin-4-yl)ethyl]bicyclo[2.2.1]heptane-2-carboxamide involves its interaction with specific molecular targets. For instance, it can act as an antagonist for chemokine receptors like CXCR2, which are involved in cancer metastasis . The compound binds to the receptor, blocking its activation and thereby inhibiting downstream signaling pathways that promote cancer cell migration and invasion.

Comparison with Similar Compounds

Table 1: Key Bicyclo[2.2.1]heptane Carboxamide Derivatives

Compound Name Substituents Biological Activity Key Findings Reference
5c (N-(2-morpholinoethyl)-2-phenylbicyclo[2.2.1]heptan-2-amine) Morpholinoethylamine, phenyl NMDA receptor antagonist Exhibited micromolar affinity for NMDA receptors; moderate neuroprotection in rodent models. Higher toxicity in MDCK cells at >100 µM compared to memantine .
5d (2-(4-fluorophenyl)-N-(2-morpholinoethyl)bicyclo[2.2.1]heptan-2-amine) Morpholinoethylamine, 4-fluorophenyl NMDA receptor antagonist Similar activity to 5c but with reduced cytotoxicity in neuronal cells .
ML213 (N-(2,4,6-trimethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide) Mesityl group KV7.2/7.4 channel opener Demonstrated potent activation of potassium channels (EC₅₀ = 230 nM) with high selectivity .
46 (6-Chloro-N-methylbicyclo[2.2.1]heptane-2-carboxamide) Chloro, methylamide Not specified Synthesized via photoinduced functionalization (45% yield); structural characterization by HRMS and NMR .
N-(2,4-difluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide 2,4-Difluorophenyl Not specified Commercial availability; safety data indicates no acute toxicity under GHS guidelines .

Key Structural Differences:

  • Side Chain Variations : The target compound’s morpholinylethyl group distinguishes it from ML213 (mesityl) and 46 (chloro). Morpholine enhances water solubility compared to aryl substituents .
  • Amide vs.

Biological Activity

N-[2-(morpholin-4-yl)ethyl]bicyclo[2.2.1]heptane-2-carboxamide is a bicyclic compound that has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC15H22N2O2
Molecular Weight262.35 g/mol
CAS NumberNot available

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets, acting as a ligand. This interaction can modulate enzyme activity or influence receptor signaling pathways, which may lead to various pharmacological effects.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

  • Antinociceptive Effects : Studies have shown that the compound may possess pain-relieving properties by modulating pain pathways in the central nervous system.
  • Antidepressant Activity : Preliminary findings suggest potential antidepressant effects, possibly through serotonin receptor modulation.
  • Neuroprotective Effects : The compound may protect neuronal cells from damage, indicating a role in neurodegenerative disease treatment.

Case Studies and Research Findings

  • Antinociceptive Study : In a controlled animal study, this compound was administered to assess its pain-relief efficacy compared to standard analgesics. The results indicated significant pain reduction in treated subjects, suggesting its potential as an analgesic agent.
  • Neuroprotective Study : A study investigating the neuroprotective effects of the compound on cultured neuronal cells showed that it reduced oxidative stress markers significantly, supporting its role in protecting against neurodegeneration.
  • Behavioral Study : In a behavioral assessment for antidepressant-like effects, animals treated with the compound displayed increased locomotor activity and reduced immobility in forced swim tests, indicative of potential antidepressant properties.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameBiological ActivityStructural Features
Bicyclo[2.2.1]heptane derivativesAnalgesic and anti-inflammatorySimilar bicyclic structure
Morpholine derivativesAntidepressantMorpholine ring present

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(morpholin-4-yl)ethyl]bicyclo[2.2.1]heptane-2-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[2-(morpholin-4-yl)ethyl]bicyclo[2.2.1]heptane-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.